molecular formula C24H20F6N6O2 B1682408 (+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol CAS No. 141113-28-2

(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B1682408
CAS No.: 141113-28-2
M. Wt: 538.4 g/mol
InChI Key: FZEJTXCSLUORDW-DHXBXMGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI-D0870 involves multiple steps:

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzonitrile with 2,2,3,3-tetrafluoropropanol using sodium hydride in dimethylformamide to produce 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile.

    Reduction: This intermediate is then reduced to the corresponding benzaldehyde using diisobutylaluminum hydride in toluene.

    Condensation with Diethoxyphosphorylacetic Acid Ethyl Ester: The benzaldehyde is then condensed with diethoxyphosphorylacetic acid ethyl ester in the presence of potassium hydroxide in tetrahydrofuran to yield (E)-4-(2,2,3,3-tetrafluoropropoxy)cinnamic acid ethyl ester.

    Saponification: The ester is saponified to the corresponding acid using sodium hydroxide in ethanol-water.

    Amidation: The acid is converted to the corresponding amide by treatment with thionyl chloride followed by aqueous ammonia in toluene.

    Formation of Triazole: The amide is then condensed with formyl hydrazide using trimethyloxonium tetrafluoroborate in dichloromethane to form the triazole derivative.

Industrial Production Methods

Industrial production of ICI-D0870 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ICI-D0870 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

ICI-D0870 has been extensively studied for its applications in various fields:

Mechanism of Action

ICI-D0870 exerts its effects by inhibiting cytochrome P450 51, an enzyme crucial for the biosynthesis of ergosterol in protozoan parasites. By blocking this pathway, ICI-D0870 disrupts the cell membrane integrity of the parasites, leading to their death .

Comparison with Similar Compounds

ICI-D0870 is unique among cytochrome P450 inhibitors due to its high specificity and potency. Similar compounds include:

    Ketoconazole: Another cytochrome P450 inhibitor used as an antifungal agent.

    Fluconazole: A widely used antifungal that also targets cytochrome P450 enzymes.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Compared to these compounds, ICI-D0870 has shown superior efficacy in treating protozoan infections, particularly those resistant to other treatments .

Properties

CAS No.

141113-28-2

Molecular Formula

C24H20F6N6O2

Molecular Weight

538.4 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+/t23-/m1/s1

InChI Key

FZEJTXCSLUORDW-DHXBXMGCSA-N

SMILES

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN(C=N2)C[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Appearance

Solid powder

149715-95-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
D 0870
D-0870
D0870
DO870
ICI 195,739
ICI 195739
ICI-195739

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Reactant of Route 4
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Reactant of Route 6
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol

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